![molecular formula C12H17Cl2NO B7932223 2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7932223.png)
2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol is an organic compound with a complex structure that includes a dichlorobenzyl group, an isopropyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 2,5-dichlorobenzyl chloride with isopropylamine, followed by the addition of ethanolamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the benzyl ring.
Scientific Research Applications
2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol exerts its effects involves interactions with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl alcohol
- 2,5-Dichlorobenzyl chloride
- 2,6-Dichlorobenzyl alcohol
Uniqueness
Compared to similar compounds, 2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorobenzyl group with an isopropyl-amino-ethanol moiety makes it particularly interesting for various applications, setting it apart from other dichlorobenzyl derivatives.
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl-propan-2-ylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-9(2)15(5-6-16)8-10-7-11(13)3-4-12(10)14/h3-4,7,9,16H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEWLEBCULMWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
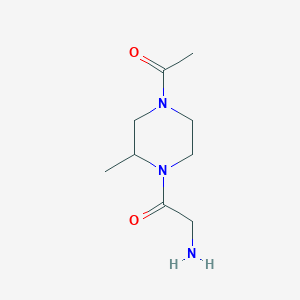
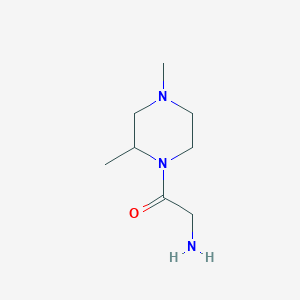
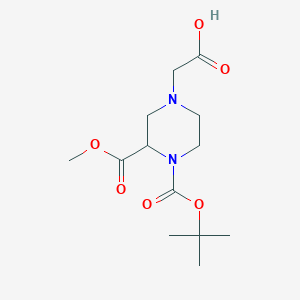



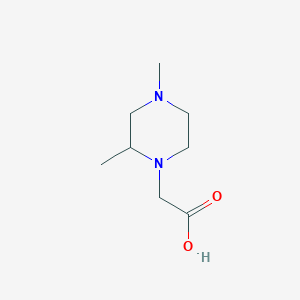
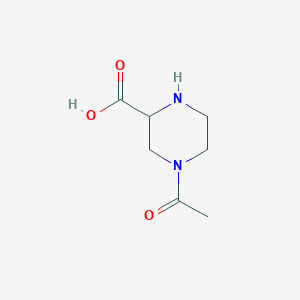
![2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7932213.png)
![2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7932221.png)
![2-[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-ethanol](/img/structure/B7932224.png)



